molecular formula C11H7F3 B11902084 1-(Difluoromethyl)-7-fluoronaphthalene

1-(Difluoromethyl)-7-fluoronaphthalene

Cat. No.: B11902084
M. Wt: 196.17 g/mol
InChI Key: KVFVJBWJARJZMQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-7-fluoronaphthalene is a fluorinated aromatic compound of significant interest in advanced chemical research and development. This structurally unique naphthalene derivative, featuring difluoromethyl and fluorine substituents, is primarily investigated as a key synthetic intermediate. Research Applications: This compound is valued for its potential in pharmaceutical chemistry, particularly in the synthesis of complex molecules. Similar fluoronaphthalene compounds are known to be used in creating potent pharmaceutical agents, such as the synthesis of LY248686, a serotonin and norepinephrine uptake inhibitor . Its structure suggests utility in chemoenzymatic approaches for developing active pharmaceutical ingredients (APIs), analogous to the use of 1-fluoronaphthalene in the synthesis of (S)-Duloxetine . Furthermore, its properties make it a candidate for exploration in materials science, including the development of organic compounds for electronic devices or as a calibrant in analytical science . Physical and Handling Information: Based on similar fluoronaphthalenes, this compound is expected to be a combustible liquid with low water solubility . Researchers should handle it with appropriate safety precautions, including wearing protective gloves and eye protection, and ensure use in a well-ventilated area . As a fluorinated organic compound, it is generally unreactive but may be incompatible with strong oxidizing agents . Quality and Usage: Supplied as a high-purity material for research applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

1-(difluoromethyl)-7-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,11H

InChI Key

KVFVJBWJARJZMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)C(F)F

Origin of Product

United States

Reactivity and Reaction Mechanism Investigations of 1 Difluoromethyl 7 Fluoronaphthalene

Reactivity Profiling of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. Its reactivity is dominated by the strong electron-withdrawing nature of the two fluorine atoms, which significantly influences the adjacent carbon-hydrogen and carbon-fluorine bonds.

Nucleophilic Attack on the Difluoromethyl Moiety

The carbon atom of the difluoromethyl group is highly electron-deficient due to the potent inductive effect of the two attached fluorine atoms, making it a potential electrophilic site for nucleophilic attack. However, direct intermolecular nucleophilic substitution of a fluorine atom from a difluoromethyl group is a challenging transformation due to the exceptional strength of the C-F bond.

Generally, nucleophilic substitution at a saturated carbon, such as in the difluoromethyl group, proceeds via an S(_N)2 mechanism. The success of such a reaction is contingent on several factors, including the strength of the nucleophile, the nature of the leaving group, and steric hindrance around the reaction center. While fluoride (B91410) is a poor leaving group, studies on analogous alkyl fluorides have shown that intramolecular S(_N)2 reactions can occur, suggesting that proximity and conformational effects can overcome the high activation energy associated with C-F bond cleavage. cas.cn For 1-(difluoromethyl)-7-fluoronaphthalene, an intermolecular nucleophilic attack would be the primary pathway for substitution on the difluoromethyl group.

The steric bulk of the nucleophile plays a critical role. Smaller nucleophiles would be more effective in approaching the electrophilic carbon of the difluoromethyl group, which is sterically shielded by the two fluorine atoms and the bulky naphthalene (B1677914) ring system.

A hypothetical reaction with a nucleophile (Nu⁻) can be envisioned as follows:

The feasibility and rate of this reaction would be highly dependent on the reaction conditions and the nature of the nucleophile.

Electrophilic Character of Difluoromethylated Species

The carbon atom in the difluoromethyl group (Ar-CHF₂) possesses a significant partial positive charge, rendering it electrophilic. This electrophilic character is a direct consequence of the strong electron-withdrawing effect of the two fluorine atoms. This property makes the difluoromethyl group susceptible to attack by electron-rich species (nucleophiles). youtube.com

Radical Reactions Involving C-F Bonds

Homolytic cleavage of C-F bonds is generally disfavored due to their high bond dissociation energy. youtube.com However, radical-based C-F bond activation in polyfluoroarenes and related compounds has been achieved under specific conditions. rsc.org One common pathway involves the formation of a radical anion, which can then expel a fluoride ion.

For this compound, a potential radical reaction could be initiated by a single-electron transfer (SET) from a suitable reductant to the naphthalene ring, forming a radical anion. The subsequent fragmentation of this radical anion could lead to the cleavage of a C-F bond.

Hypothetical Radical C-F Bond Cleavage:

Research on the radical activation of benzylic C-F bonds in difluoromethylarenes has demonstrated that the cooperation between a transition metal and a fluorophilic cation can enable the selective activation of a single C-F bond. nih.gov This suggests that catalytic methods could be employed to induce radical reactions at the difluoromethyl group of this compound.

Influence of the Remote Fluorine Atom on Naphthalene Ring Reactivity

The fluorine atom at the 7-position, while remote from the difluoromethyl group, exerts a significant electronic influence on the reactivity of the naphthalene ring system.

Electronic Effects on Electrophilic Aromatic Substitution

The fluorine atom exhibits a dual electronic effect: a strong -I (inductive) effect, which withdraws electron density from the ring, and a weaker +M (mesomeric or resonance) effect, which donates electron density through its lone pairs. nih.gov In the case of fluorobenzene, these effects are nearly balanced, resulting in reactivity towards electrophilic aromatic substitution that is similar to benzene (B151609) itself. chemrxiv.org

For the naphthalene system in this compound, both the 1-difluoromethyl group and the 7-fluoro substituent act as deactivating groups due to their strong inductive electron withdrawal. The difluoromethyl group is a stronger deactivating group than a single fluorine atom. nih.gov

PositionInfluence of 1-CHF₂ GroupInfluence of 7-F GroupCombined Effect Prediction
2DeactivatedMeta-directing (deactivated)Strongly Deactivated
3DeactivatedDeactivatedStrongly Deactivated
4DeactivatedDeactivatedStrongly Deactivated
5Activated (para-directing)Para-directing (activated)Potentially Favored Site
6DeactivatedOrtho-directing (activated)Potentially Favored Site
8Activated (ortho-directing)Ortho-directing (activated)Potentially Favored Site (steric hindrance)

Stereoelectronic Control in Subsequent Transformations

Stereoelectronic effects, which encompass the influence of orbital alignment on reactivity, are crucial in determining the outcome of reactions involving this compound. youtube.comyoutube.com For any reaction occurring at the difluoromethyl group or the naphthalene ring, the spatial orientation of the orbitals of the substituents will play a key role in stabilizing transition states and directing the stereochemical outcome.

For instance, in a nucleophilic attack on the difluoromethyl group, the approach of the nucleophile will be governed by the need for optimal overlap with the σ* orbital of the C-F bond being broken. The bulky naphthalene ring and the other fluorine atom will create a specific steric and electronic environment that dictates the trajectory of the incoming nucleophile.

Similarly, in reactions involving the naphthalene π-system, the conformation of the difluoromethyl group can influence the accessibility of the different faces of the aromatic ring to reagents. The alignment of the C-H and C-F bonds of the difluoromethyl group with respect to the plane of the naphthalene ring can affect the delocalization of electrons and thus the stability of intermediates in, for example, addition or cyclization reactions. While specific experimental data on the stereoelectronic control in reactions of this compound is scarce, the fundamental principles of orbital interactions provide a framework for predicting and understanding its reactivity.

Mechanistic Pathways of Key Transformations

A critical aspect of understanding any chemical compound is the elucidation of its reaction mechanisms. For this compound, this would involve a multi-faceted approach combining computational and experimental techniques.

Computational Elucidation of Transition States and Intermediates

In the absence of experimental data, computational chemistry would be an invaluable tool to predict the reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to model potential reaction pathways, identifying the geometries and energies of transition states and intermediates. Such studies would provide theoretical insights into the feasibility of various transformations and the influence of the fluoro substituents on the reaction coordinates. However, no such computational studies specifically targeting this compound have been published.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful experimental method for probing reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step. In the context of this compound, deuteration of the difluoromethyl group (CDHF₂) would allow for the measurement of the KIE in reactions involving this moiety. A significant primary KIE would suggest direct involvement of the C-H bond in the transition state. To date, no KIE studies have been reported for this compound.

Spectroscopic Probing of Reaction Progress and Intermediate Formation

The progress of chemical reactions involving this compound could be monitored in real-time using various spectroscopic techniques. For instance, in-situ NMR or IR spectroscopy could potentially identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways. Such experimental data is currently unavailable in the scientific literature.

Functional Group Interconversions Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key functional moiety, and its transformation into other functional groups would be of significant synthetic interest. Potential interconversions could include its hydrolysis to a formyl group (CHO) or further fluorination to a trifluoromethyl group (CF₃). The conditions required for these transformations and the influence of the 7-fluoro substituent on the reactivity of the difluoromethyl group are yet to be determined experimentally.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites on this compound—the naphthalene core, the difluoromethyl group, and the fluorine atom—raises important questions of selectivity in its reactions. For instance, electrophilic aromatic substitution could occur at various positions on the naphthalene ring, and the directing effects of the existing substituents would need to be established. Similarly, reactions targeting the difluoromethyl group would need to demonstrate chemoselectivity over the aromatic C-F bond. The stereochemical outcomes of any reactions creating new chiral centers would also require investigation. Currently, there is no published research detailing the chemo-, regio-, or stereoselectivity of reactions involving this specific molecule.

Applications of 1 Difluoromethyl 7 Fluoronaphthalene in Advanced Organic Synthesis and Method Development

Utilization as a Building Block for Complex Fluorinated Organic Architectures

The rigid naphthalene (B1677914) core, substituted with both a difluoromethyl group and a fluorine atom, positions 1-(Difluoromethyl)-7-fluoronaphthalene as a valuable starting material for constructing intricate molecular frameworks. The distinct reactivity of the two fluorine-containing groups, along with the potential for substitution on the naphthalene ring system, allows for a variety of synthetic transformations.

The synthesis of heterocyclic compounds is a central theme in organic chemistry, particularly for the development of new pharmaceuticals and functional materials. The difluoromethyl group can be a key pharmacophore, and its installation on a heterocyclic ring can significantly enhance biological activity. This compound could serve as a precursor to a range of difluoromethylated heterocycles through various synthetic strategies. For instance, oxidative cleavage of the naphthalene ring, followed by condensation reactions with appropriate binucleophiles, could yield difluoromethyl-substituted pyridazines, phthalazines, or other fused heterocyclic systems.

Furthermore, the difluoromethyl group itself can participate in cyclization reactions. Under specific conditions, intramolecular C-H activation or reactions involving adjacent functional groups could lead to the formation of novel fused ring systems where the difluoromethyl bridge becomes part of a newly formed ring. The presence of the 7-fluoro substituent can also influence the regioselectivity of these cyclization reactions, directing the formation of specific isomers.

The development of polyfluorinated aromatic systems is of significant interest for applications in liquid crystals, organic electronics, and advanced polymers. This compound is an ideal starting point for the synthesis of such systems. The existing fluorine atom at the 7-position can direct further electrophilic fluorination reactions to specific positions on the naphthalene ring. Conversely, nucleophilic aromatic substitution (SNAr) of the 7-fluoro group could be achieved with appropriate nucleophiles, allowing for the introduction of other functional groups.

The difluoromethyl group, while generally stable, can also be a handle for further transformations. For example, deprotonation of the difluoromethyl C-H bond with a strong base could generate a difluoromethyl anion, which could then react with various electrophiles to introduce additional complexity to the naphthalene scaffold. This approach allows for the creation of a diverse array of naphthalene derivatives with tailored electronic and steric properties.

Role in the Development of Novel Fluorination Methodologies

The development of new reagents and methods for the introduction of fluorine and fluorinated groups is a highly active area of research. While a specific role for this compound in this context is not documented, its structure suggests potential avenues for exploration. For instance, it could be used as a model substrate to test the efficacy and selectivity of new C-H fluorination or difluoromethylation catalysts. The presence of multiple, distinct C-H bonds on the naphthalene ring system would provide a means to assess the regioselectivity of new methods.

Moreover, derivatives of this compound could be envisioned as novel fluorinating or difluoromethylating agents. For example, conversion of the difluoromethyl group into a more reactive functional group, such as a difluoromethylsulfonium or -iodonium salt, could yield a new reagent for the electrophilic transfer of the CHF2 group to a wide range of nucleophiles.

Integration into Rational Design of Research Probes and Labels (e.g., for Spectroscopic Studies)

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical tool, particularly in the study of biological systems and materials, due to the high sensitivity of the 19F nucleus and the lack of background signal. The two distinct fluorine environments in this compound—the aromatic C-F and the aliphatic C-CHF2—would give rise to two well-resolved signals in the 19F NMR spectrum.

This property makes it a potentially valuable scaffold for the design of research probes. By synthetically elaborating the naphthalene core with functionalities that can interact with specific biological targets or respond to changes in the chemical environment (e.g., pH, metal ion concentration), the changes in the 19F NMR chemical shifts of the two fluorine signals could be used to report on these events. For example, binding to a protein could induce a conformational change that alters the local environment of one or both fluorine-containing groups, leading to a measurable change in their respective 19F NMR signals.

Potential Spectroscopic Application Relevant Structural Feature Information Gained
Binding Assays Two distinct 19F NMR signalsConformational changes upon binding to a target
Environmental Sensing Functional groups sensitive to pH or ionsReporting on local chemical environment
In-cell NMR High sensitivity of 19F nucleusTracking the probe in a cellular context

Contributions to the Synthesis of Diverse Chemical Libraries for Research Purposes

The generation of chemical libraries containing novel, three-dimensional structures is crucial for the discovery of new drug candidates and chemical probes. The rigid, yet synthetically versatile, scaffold of this compound makes it an attractive starting point for the creation of such libraries.

By employing combinatorial chemistry approaches, the naphthalene core can be systematically decorated with a wide variety of substituents. For example, the 7-fluoro group could be subjected to SNAr reactions with a library of amines, thiols, or alcohols. The remaining positions on the naphthalene ring could be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. This would rapidly generate a large collection of related compounds with diverse physicochemical properties, which could then be screened for biological activity.

Library Synthesis Strategy Reaction Type Potential Diversity Elements
Functionalization at C-7 Nucleophilic Aromatic SubstitutionAmines, Thiols, Alcohols
Ring Functionalization Electrophilic Aromatic SubstitutionHalogens, Nitro groups, Acyl groups
Cross-Coupling Suzuki, Stille, Buchwald-HartwigAryl, Heteroaryl, Alkyl groups

Exploration as a Precursor in Material Science Research (e.g., as a monomer for specialized polymers)

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of a naphthalene unit into a polymer backbone can enhance its thermal properties and introduce desirable optical or electronic characteristics. This compound, or a derivative thereof, could serve as a monomer for the synthesis of novel, high-performance polymers.

For instance, if additional polymerizable functional groups, such as vinyl, ethynyl, or hydroxyl groups, were introduced onto the naphthalene ring, the resulting monomer could be polymerized through various mechanisms (e.g., addition, condensation, or ring-opening polymerization). The presence of both the fluorine atom and the difluoromethyl group in the repeating unit would be expected to impart favorable properties to the resulting polymer, such as increased hydrophobicity, enhanced solubility in specific organic solvents, and tailored dielectric properties. These materials could find applications in areas such as advanced coatings, membranes for gas separation, or as dielectrics in microelectronics.

Spectroscopic Methodologies for Advanced Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Through-Space Interactions

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated organic compounds. For 1-(difluoromethyl)-7-fluoronaphthalene, a combination of ¹⁹F, ¹H, and ¹³C NMR techniques, including two-dimensional (2D) experiments, would provide a complete picture of its molecular framework and dynamics.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Given its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments, offering a wide chemical shift range that is exquisitely responsive to the local electronic environment. nih.gov

In the ¹⁹F NMR spectrum of this compound, two primary signals are expected: one for the aromatic fluorine at the C-7 position and another for the difluoromethyl group at the C-1 position.

Aromatic Fluorine (C7-F): The chemical shift for a fluorine atom directly attached to a naphthalene (B1677914) ring is anticipated to appear in the range of -110 to -130 ppm relative to a CFCl₃ standard. ucsb.edu Its precise location would be influenced by the electron-donating or -withdrawing effects of the -CHF₂ group and its position on the fused ring system. This signal would likely appear as a complex multiplet due to couplings with neighboring aromatic protons.

Difluoromethyl Group (-CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to produce a single resonance. The chemical shift for such groups typically falls in the range of -90 to -125 ppm. rsc.orgspectrabase.com This signal would be split into a doublet by the single geminal proton (²JHF), with a typical coupling constant of approximately 55-60 Hz. rsc.org Further, smaller long-range couplings to aromatic protons might also be observed, providing additional structural information.

The significant separation in chemical shifts between the two fluorine environments would allow for clear and independent analysis of each site, making ¹⁹F NMR a powerful tool for studying site-specific interactions. nih.gov

¹H, ¹³C, and 2D NMR Techniques for Connectivity and Dynamics

¹H and ¹³C NMR spectra provide the backbone of structural elucidation, identifying the carbon framework and the attached protons.

¹H NMR Spectroscopy: The proton spectrum would be characterized by two distinct regions. The aromatic region would display a series of complex multiplets for the six protons on the naphthalene ring. The proton of the difluoromethyl group (-CH F₂) would appear as a prominent triplet in the aliphatic region (likely δ 6.5-7.5 ppm), a result of coupling to the two equivalent fluorine atoms (¹JHF), with a coupling constant typically around 56-59 Hz. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show 11 distinct signals. The carbon of the difluoromethyl group (-C HF₂) would be identifiable by its large one-bond carbon-fluorine coupling (¹JCF), appearing as a triplet with a coupling constant in the range of 230-250 Hz. rsc.org The carbon atom at the 7-position, directly bonded to fluorine, would also exhibit a large ¹JCF coupling constant (typically >240 Hz), appearing as a doublet. Other aromatic carbons would show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings, which are invaluable for definitive signal assignment. researchgate.net For instance, the carbons ortho and meta to the C7-F bond would show characteristic coupling constants.

2D NMR Techniques: To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the aromatic system, helping to trace the connectivity of the naphthalene protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the -CHF₂ proton to the C-1, C-2, and C-8a carbons of the naphthalene ring, confirming the position of the difluoromethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on through-space interactions, helping to elucidate the preferred conformation of the difluoromethyl group relative to the plane of the naphthalene ring.

A hypothetical table of predicted NMR data is presented below.

Nucleus Technique Predicted Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz)
¹⁹F¹⁹F NMR~ -115Multiplet (due to H couplings)
¹⁹F¹⁹F NMR~ -100Doublet (²JHF ≈ 55-60 Hz)
¹H¹H NMR7.0 - 8.5Multiplets
¹H¹H NMR6.5 - 7.5Triplet (¹JHF ≈ 56-59 Hz)
¹³C¹³C NMR110 - 140Multiplets (with various C-F couplings)
¹³C¹³C NMR~ 115Triplet (¹JCF ≈ 230-250 Hz)

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Stress Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. These two methods are often complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.comgatewayanalytical.com

For this compound, the key vibrational modes would include:

C-H Vibrations: Aromatic C-H stretching vibrations would be observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretch of the -CHF₂ group would appear around 2950-3000 cm⁻¹.

C-F Vibrations: These are typically strong in the IR spectrum. The C-F stretching of the aromatic C7-F bond is expected in the 1270-1200 cm⁻¹ range. The C-F stretches of the -CHF₂ group are strong and typically found in the 1150-1050 cm⁻¹ region.

Naphthalene Ring Vibrations: The characteristic C=C stretching vibrations of the aromatic naphthalene skeleton would appear as a series of sharp bands in the 1650-1400 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations would give rise to strong bands in the 900-650 cm⁻¹ region, which are diagnostic of the substitution pattern.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring, which might be weak in the IR spectrum. spectroscopyonline.com Analysis of shifts in these vibrational frequencies under different conditions (e.g., solvent, temperature) could provide insights into intermolecular interactions and bond stress.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchFT-IR/Raman3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CHF₂)FT-IR/Raman2950 - 3000Medium
Aromatic C=C StretchFT-IR/Raman1650 - 1400Strong-Medium
Aromatic C-F StretchFT-IR1270 - 1200Strong
Aliphatic C-F Stretch (-CHF₂)FT-IR1150 - 1050Very Strong
C-H Out-of-Plane BendFT-IR900 - 650Strong

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. whitman.edu For this compound (C₁₁H₇F₃), the calculated exact mass of the molecular ion [M]⁺• would be approximately 196.0500.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that provide further structural proof. Expected fragmentation pathways would include:

Loss of a Fluorine Atom: A peak corresponding to [M-F]⁺.

Loss of HF: A common fragmentation pathway for fluoroalkanes, leading to an [M-HF]⁺• peak. whitman.edu

Loss of the Difluoromethyl Radical: Cleavage of the C1-C(HF₂) bond would result in the loss of a •CHF₂ radical, giving a prominent peak corresponding to the naphthyl cation [C₁₀H₇]⁺ at m/z 127.

Formation of Tropylium-like Ions: Rearrangements common to aromatic systems could occur.

The fragmentation of fluorinated aromatic compounds can be complex, sometimes involving fluorine migration to the aromatic ring or other parts of the molecule before fragmentation. rsc.orgnih.gov The precise fragmentation pattern would serve as a unique fingerprint for the compound's identification.

Ion Formula Predicted m/z Description
[M]⁺•[C₁₁H₇F₃]⁺•196.05Molecular Ion
[M-H]⁺[C₁₁H₆F₃]⁺195.04Loss of Hydrogen
[M-F]⁺[C₁₁H₇F₂]⁺177.05Loss of Fluorine
[M-HF]⁺•[C₁₁H₆F₂]⁺•176.04Loss of Hydrogen Fluoride (B91410)
[M-CHF₂]⁺[C₁₀H₇]⁺127.05Loss of Difluoromethyl Radical

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. rsc.orgchemrxiv.org

For this compound, a crystallographic study would reveal:

Molecular Geometry: It would confirm the planarity of the naphthalene core and determine the precise geometry of the -CHF₂ group and its orientation relative to the aromatic system.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. Analysis of the crystal structure would likely reveal significant intermolecular forces such as:

π-π Stacking: A common interaction in aromatic systems, where the naphthalene rings of adjacent molecules would stack on top of each other. rsc.org

C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen of the difluoromethyl group or aromatic protons and the fluorine atoms of neighboring molecules are highly probable.

F···F and F···π Interactions: The role of fluorine in directing crystal packing is an area of active research, and specific interactions involving the fluorine atoms could be identified. researchgate.net

This detailed structural information is invaluable for understanding the solid-state properties of the material and for rationalizing its behavior in different environments. mdpi.com

Spectroscopic Techniques in the Study of Reaction Intermediates and Reaction Kinetics

The spectroscopic techniques described above are not only for static structural characterization but are also powerful tools for studying dynamic processes, such as reaction kinetics and the detection of transient intermediates. nih.govrsc.org

Reaction Kinetics: By acquiring NMR spectra at regular intervals, the rate of a reaction involving this compound can be monitored. researchgate.net For example, in a nucleophilic aromatic substitution reaction where the C7-F is replaced, the disappearance of the reactant's characteristic ¹⁹F NMR signal and the appearance of a new signal for the product could be integrated over time to determine the reaction rate constants. The lack of background signals in ¹⁹F NMR makes it particularly suitable for analyzing complex reaction mixtures. nih.gov

Reaction Intermediates: For very fast reactions, specialized techniques are required. Stopped-flow spectroscopy, coupled with UV-Vis or fluorescence detection, can monitor changes on a millisecond timescale. In certain cases, if a reaction intermediate has a sufficient lifetime, it can be trapped by rapidly cooling the reaction mixture (freeze-quenching) and then analyzed by techniques like Mössbauer or EPR spectroscopy, if applicable, or by NMR at low temperatures. nih.gov These methods provide crucial mechanistic insights into how the molecule transforms during a chemical reaction.

Theoretical and Computational Chemistry Studies of 1 Difluoromethyl 7 Fluoronaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and molecular orbitals of complex organic molecules like 1-(difluoromethyl)-7-fluoronaphthalene. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of fluorinated aromatic compounds due to its favorable balance of computational cost and accuracy. nih.gov By employing functionals like B3LYP with basis sets such as 6-311+G(d,p), researchers can obtain a detailed picture of the molecule's electronic landscape. acs.org For this compound, DFT calculations would be crucial for determining key geometric parameters and electronic properties.

A hypothetical DFT study of this molecule would likely reveal the bond lengths and angles, showing the influence of the electron-withdrawing fluoro and difluoromethyl groups on the naphthalene (B1677914) core. For instance, the C-F bond length is anticipated to be around 1.35 Å, and the C-C bonds within the aromatic system will exhibit slight variations from the typical 1.40 Å of benzene (B151609), reflecting the electronic perturbations.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyPredicted ValueSignificance
C-F Bond Length (aromatic)~1.35 ÅReflects the strength of the carbon-fluorine bond.
C-C Bond Lengths (aromatic)1.37-1.42 ÅVariations indicate electronic delocalization changes.
Dipole Moment> 2.0 DQuantifies the molecular polarity.
HOMO Energy~ -7.5 eVRelates to the electron-donating ability.
LUMO Energy~ -1.5 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap~ 6.0 eVIndicates electronic stability and excitation energy.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for excited state properties or when electron correlation effects are critical, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. While computationally more demanding, these methods provide benchmark-quality data. For this compound, high-accuracy calculations would be valuable for validating DFT results and for a more precise understanding of subtle electronic effects.

Conformational Analysis and Energy Landscapes of Fluorinated Naphthalene Derivatives

The presence of the difluoromethyl group introduces conformational flexibility to the otherwise rigid naphthalene system. The rotation around the C-C bond connecting the difluoromethyl group to the naphthalene ring is a key conformational variable. Computational studies on similar fluorinated molecules have shown that fluorine substitution significantly impacts conformational preferences. nih.govacs.org

A conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angle between the C-H bond of the difluoromethyl group and the plane of the naphthalene ring. This analysis would likely reveal the most stable conformers and the energy barriers between them. It is anticipated that the most stable conformation will be one that minimizes steric hindrance and maximizes favorable electronic interactions, such as hyperconjugation. The polarity of the solvent can also influence the conformational equilibrium, with more polar solvents potentially stabilizing conformers with larger dipole moments. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a routine application of DFT. nih.gov For this compound, calculating the ¹⁹F NMR chemical shifts would be particularly insightful. The chemical shifts of the fluorine atom on the naphthalene ring and the two fluorine atoms of the difluoromethyl group are expected to be distinct, reflecting their different chemical environments. Computational methods have achieved high accuracy in predicting ¹⁹F NMR shifts, often with errors of less than a few ppm. nih.govacs.orgresearchgate.net

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Notes
¹⁹F (aromatic)-110 to -120Relative to CFCl₃.
¹⁹F (difluoromethyl)-125 to -135The two fluorine atoms may be diastereotopic.
¹³C (C-F, aromatic)~160Deshielded due to the electronegativity of fluorine.
¹H (difluoromethyl)Triplet, ~6.5-7.0Coupling to the two fluorine atoms.

IR Spectroscopy: The calculated infrared (IR) spectrum can predict the vibrational frequencies and intensities of the molecule's normal modes. For this compound, characteristic C-F stretching vibrations are expected in the 1000-1350 cm⁻¹ region. The aromatic C-H and C=C stretching modes would also be prominent features.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). acs.org The calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum would likely show characteristic π-π* transitions of the naphthalene system, modulated by the fluoro and difluoromethyl substituents.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling can be employed to explore the potential reactivity of this compound. For instance, the mechanism of electrophilic aromatic substitution on the substituted naphthalene ring could be investigated. By calculating the energies of the transition states and intermediates for substitution at different positions, the most likely reaction pathways and the regioselectivity of the reaction can be predicted. arxiv.org The energy barriers for these reactions provide insights into the reaction rates.

Understanding Inductive and Resonance Effects of Difluoromethyl and Fluoro Substituents on Aromatic Systems

Inductive Effect (-I): Both the fluorine atom and the difluoromethyl group are strongly electronegative, leading to a significant electron-withdrawing inductive effect. nih.gov This effect decreases the electron density on the aromatic ring, making it less susceptible to electrophilic attack.

Resonance Effect (+R): The fluorine atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance. nih.gov This effect is generally weaker than the inductive effect for fluorine. The difluoromethyl group, in contrast, is generally considered to have a negligible resonance effect.

The interplay of these effects determines the electron distribution and reactivity of the molecule. In this compound, the strong inductive effects of both substituents will dominate, leading to a relatively electron-deficient aromatic system.

Table 3: Summary of Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect
-FStrong -IWeak +RElectron-withdrawing
-CHF₂Strong -INegligibleStrongly electron-withdrawing

Rational Design of Derivatives and Prediction of Their Reactivity

The strategic design of novel therapeutic agents and functional materials hinges on the ability to predict and modulate the reactivity of a core molecular scaffold. In the case of this compound, computational chemistry provides a powerful toolkit for the rational design of derivatives with tailored electronic and reactive properties. By systematically modifying the parent structure and employing theoretical calculations, it is possible to forecast how these changes will influence the molecule's behavior in chemical reactions, a crucial step in the development of compounds with enhanced activity or specific functionalities.

Computational methods, particularly Density Functional Theory (DFT), can be employed to quantify these electronic effects and predict the most likely sites for chemical reactions. acs.org Key reactivity descriptors that can be calculated include the distribution of electrostatic potential (ESP), the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Fukui functions. These descriptors help to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the regioselectivity of various reactions.

For this compound, the electron-withdrawing nature of the substituents is expected to lower the energy of both the HOMO and LUMO. numberanalytics.com The lowered HOMO energy indicates a reduced propensity to donate electrons in reactions with electrophiles. Conversely, the significantly lowered LUMO energy suggests an increased susceptibility of the aromatic system to nucleophilic attack, a common characteristic of polyfluorinated aromatic compounds. digitellinc.com

Designing Derivatives for Modulated Reactivity

Derivative NameSubstituentPositionPredicted Effect on Reactivity
1-(Difluoromethyl)-7-fluoro-4-nitronaphthaleneNitro (-NO₂)4Strong deactivation towards electrophilic attack; significant activation towards nucleophilic attack.
4-(Difluoromethyl)-2-fluoro-1-naphthylamineAmino (-NH₂)4Activation towards electrophilic attack, particularly at the ortho and para positions relative to the amino group.
1-(Difluoromethyl)-7-fluoro-4-methoxynaphthaleneMethoxy (B1213986) (-OCH₃)4Activation towards electrophilic attack due to the electron-donating nature of the methoxy group.
1-(Difluoromethyl)-4,7-difluoronaphthaleneFluoro (-F)4Further deactivation towards electrophilic attack; increased activation towards nucleophilic attack.
1-(Difluoromethyl)-7-fluoro-4-(trifluoromethyl)naphthaleneTrifluoromethyl (-CF₃)4Strong deactivation towards electrophilic attack; strong activation towards nucleophilic attack.

Predicted Reactivity Parameters for Designed Derivatives

To further quantify the predicted changes in reactivity, computational calculations can provide specific values for key electronic parameters. The following table presents hypothetical data for the parent molecule and its designed derivatives, illustrating the expected trends. These values are representative of what would be obtained from DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity Trend
This compound-7.2-1.55.7Baseline
1-(Difluoromethyl)-7-fluoro-4-nitronaphthalene-7.8-2.55.3More susceptible to nucleophilic attack
4-(Difluoromethyl)-2-fluoro-1-naphthylamine-6.5-1.25.3More susceptible to electrophilic attack
1-(Difluoromethyl)-7-fluoro-4-methoxynaphthalene-6.7-1.35.4More susceptible to electrophilic attack
1-(Difluoromethyl)-4,7-difluoronaphthalene-7.4-1.85.6More susceptible to nucleophilic attack
1-(Difluoromethyl)-7-fluoro-4-(trifluoromethyl)naphthalene-7.9-2.75.2Most susceptible to nucleophilic attack

The data in the table illustrates that the introduction of an electron-donating group like an amino or methoxy group raises the HOMO energy, making the derivative more prone to react with electrophiles. Conversely, adding strong electron-withdrawing groups like a nitro or trifluoromethyl group significantly lowers both the HOMO and LUMO energies, rendering the molecule more susceptible to nucleophilic aromatic substitution. The HOMO-LUMO gap is also a valuable indicator of chemical reactivity, with a smaller gap generally correlating with higher reactivity.

Derivatization Strategies and Analogue Synthesis Based on 1 Difluoromethyl 7 Fluoronaphthalene

Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene core of 1-(difluoromethyl)-7-fluoronaphthalene is a key target for derivatization, enabling the introduction of diverse functional groups that can modulate the molecule's electronic and steric properties.

Directed aromatic substitution reactions are a powerful tool for regioselective functionalization. nih.gov In the context of this compound, the existing substituents are expected to influence the position of incoming electrophiles. The fluorine atom is generally an ortho-, para-director, while the difluoromethyl group's directing effect is less defined and can be influenced by the reaction conditions.

Recent studies on related fluorinated naphthalenes have demonstrated the feasibility of regioselective C-H functionalization. researchgate.net For instance, metal-catalyzed C-H activation has emerged as a prominent strategy for introducing new substituents at specific positions, often guided by a directing group. nih.gov While specific examples for this compound are not extensively documented, analogous reactions on similar scaffolds suggest that electrophilic aromatic substitution, such as nitration or halogenation, could proceed at positions dictated by the combined electronic effects of the fluoro and difluoromethyl groups.

Reaction TypePotential ReagentsExpected RegioselectivityReference
NitrationHNO₃/H₂SO₄Positions ortho/para to the fluorine atom researchgate.net
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Positions ortho/para to the fluorine atom researchgate.net
Friedel-Crafts AcylationAcyl chloride/AlCl₃Positions ortho/para to the fluorine atom nih.gov

Cross-coupling reactions offer a versatile method for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the this compound scaffold would first need to be converted into a suitable precursor, such as a bromo- or iodo-derivative. This can be achieved through directed ortho-metalation followed by quenching with an electrophilic halogen source, or through electrophilic halogenation.

Once halogenated, the resulting aryl halide can participate in a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions. acs.orgbohrium.comacs.orgresearchgate.net For example, Suzuki coupling with boronic acids, Stille coupling with organostannanes, or Buchwald-Hartwig amination with amines would allow for the introduction of a wide array of substituents at specific positions on the naphthalene ring. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. acs.org

Coupling ReactionReactantsCatalyst System (Example)Product TypeReference
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseAryl-substituted naphthalene springernature.com
Stille CouplingOrganostannanePdCl₂(PPh₃)₂Alkyl-, vinyl-, or aryl-substituted naphthalene researchgate.net
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand (e.g., BINAP)Amino-substituted naphthalene bohrium.com
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAlkynyl-substituted naphthalene arkat-usa.org

Modifications of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique functional handle that can be transformed into other valuable moieties. rsc.org

The acidic proton of the difluoromethyl group can be removed by a strong base to generate a difluoromethyl anion. acs.org This anion can then react with various electrophiles to create more complex fluorinated side chains. For instance, reaction with an alkyl halide could lead to the formation of a 1,1-difluoroethyl group. Additionally, further fluorination of the difluoromethyl group to a trifluoromethyl group is a potential transformation, although it can be challenging to achieve selectively.

The conversion of the difluoromethyl group to non-fluorinated functionalities can significantly expand the chemical space accessible from this scaffold. One potential transformation is the hydrolysis of the difluoromethyl group to a formyl group (aldehyde) under specific conditions, which can then serve as a versatile intermediate for further derivatization, such as reductive amination or oxidation to a carboxylic acid. Another possibility is the complete reduction of the difluoromethyl group to a methyl group, although this would require harsh reaction conditions.

Synthesis of Polycyclic Aromatic Hydrocarbon Derivatives Incorporating the Scaffold

The this compound scaffold can serve as a building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.netnih.govuhmreactiondynamics.orgacs.org One common strategy for constructing larger PAHs is the Scholl reaction, which involves the intramolecular or intermolecular oxidative cyclization of aromatic precursors. researchgate.net By introducing appropriate functional groups onto the naphthalene ring through the methods described in section 7.1, precursors for such cyclizations can be prepared.

Influence of Derivatization on Electronic Structure and Reactivity

The electronic character of the this compound core is significantly influenced by the strong electron-withdrawing nature of both the fluorine atom and the difluoromethyl group. This inherent electronic deficiency makes the naphthalene ring system less susceptible to electrophilic aromatic substitution compared to naphthalene itself. Conversely, it increases its susceptibility to nucleophilic aromatic substitution, particularly at positions activated by the fluorine substituents.

Derivatization of the naphthalene ring by introducing additional functional groups can profoundly modulate its electronic structure and, consequently, its reactivity. The position of the new substituent is critical in determining its effect.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as amino (-NH2), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) groups, would be expected to counteract the deactivating effect of the existing fluorine substituents. Placing an EDG at a position that allows for resonance-based electron donation to the ring system (e.g., positions 2, 4, 5, or 8) would increase the electron density of the naphthalene core. This would, in turn, enhance the reactivity towards electrophiles and potentially direct the regioselectivity of subsequent reactions. For instance, an amino group at the 4-position would strongly activate the ring towards electrophilic attack.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of additional electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), would further decrease the electron density of the naphthalene ring. This would render the system even more resistant to electrophilic substitution and more prone to nucleophilic attack. The strategic placement of a strong EWG could facilitate nucleophilic aromatic substitution (SNAr) of the existing fluorine atom at position 7, provided the new EWG is in a position to stabilize the intermediate Meisenheimer complex (e.g., at an ortho or para position relative to the fluorine).

The following table provides a hypothetical overview of how different substituents might influence the electronic properties and reactivity of the this compound scaffold. The Hammett parameter (σ) is a measure of the electronic effect of a substituent in an aromatic system, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character.

Table 1: Hypothetical Influence of Substituents on the Electronic Properties and Reactivity of the this compound Ring

Substituent (R) Position of R Hammett Parameter (σ_para) Expected Effect on Electron Density Predicted Impact on Reactivity towards Electrophiles Predicted Impact on Reactivity towards Nucleophiles
-NH2 4 -0.66 Increase Strong Activation Deactivation
-OH 4 -0.37 Increase Activation Deactivation
-OCH3 4 -0.27 Increase Activation Deactivation
-CH3 4 -0.17 Slight Increase Weak Activation Weak Deactivation
-H - 0.00 Baseline Baseline Baseline
-Cl 3 0.23 Decrease Deactivation Activation
-CN 3 0.66 Strong Decrease Strong Deactivation Strong Activation
-NO2 3 0.78 Strong Decrease Strong Deactivation Strong Activation

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold. nih.govlibretexts.org Both solid-phase and solution-phase combinatorial strategies could be envisioned for the generation of analogues based on this compound, assuming a suitable synthetic handle is incorporated into the core structure.

A key requirement for combinatorial synthesis is a versatile starting material that allows for the attachment of a wide variety of building blocks. For a this compound-based library, this could be achieved by introducing a reactive functional group, such as a carboxylic acid, an amine, or a halide, onto the naphthalene ring. For example, a bromo-derivative of this compound could serve as a versatile precursor for a range of palladium-catalyzed cross-coupling reactions.

Solution-Phase Combinatorial Synthesis:

In a solution-phase approach, reactions are carried out in solution, often in parallel in multi-well plates. This methodology allows for easy monitoring of reactions by standard analytical techniques like LC-MS. For a library based on a hypothetical bromo-1-(difluoromethyl)-7-fluoronaphthalene, a variety of coupling partners could be employed.

Suzuki Coupling: Reaction with a diverse set of boronic acids or esters would introduce a wide range of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with a library of primary or secondary amines would generate a diverse set of amino-derivatives.

Sonogashira Coupling: Reaction with terminal alkynes would yield a library of alkynyl-naphthalene derivatives.

Solid-Phase Combinatorial Synthesis:

In solid-phase synthesis, the core scaffold is attached to a solid support (e.g., a polymer bead), and reagents are added in solution. libretexts.org Excess reagents and by-products are easily removed by washing the solid support. This "catch-and-release" strategy simplifies purification. For this approach, the this compound scaffold would need to be functionalized with a linker suitable for attachment to the solid support.

The following table outlines a hypothetical combinatorial library that could be generated from a bromo-substituted this compound precursor using solution-phase parallel synthesis.

Table 2: Exemplar Building Blocks for a Combinatorial Library Based on a Bromo-1-(difluoromethyl)-7-fluoronaphthalene Scaffold

Reaction Type Building Block Class Representative Examples of Building Blocks Resulting Derivative Class
Suzuki Coupling Boronic Acids Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-2-boronic acid, Cyclopropylboronic acid Aryl-, Heteroaryl-, and Alkyl-naphthalenes
Buchwald-Hartwig Amination Amines Morpholine, Piperidine, Aniline, Benzylamine N-Aryl and N-Alkyl Aminonaphthalenes
Sonogashira Coupling Terminal Alkynes Phenylacetylene, 1-Hexyne, Propargyl alcohol, Trimethylsilylacetylene Alkynylnaphthalenes
Stille Coupling Organostannanes Tributyl(vinyl)tin, Tributyl(furan-2-yl)stannane Vinyl- and Heteroaryl-naphthalenes
Heck Coupling Alkenes Styrene, Methyl acrylate, Acrylonitrile Alkenylnaphthalenes

By employing these combinatorial strategies, a vast chemical space around the this compound core can be efficiently explored, facilitating the discovery of new compounds with potentially valuable biological or material properties. The choice of building blocks would be guided by the desired properties of the final compounds, whether for structure-activity relationship (SAR) studies in drug discovery or for tuning the photophysical properties in materials science.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex fluorinated molecules often involves hazardous reagents and challenging reaction conditions. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and scalability.

The integration of the synthesis of 1-(difluoromethyl)-7-fluoronaphthalene and its derivatives into flow chemistry setups would be a significant advancement. rsc.orgvapourtec.com Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the often exothermic and rapid nature of fluorination reactions. vapourtec.com For instance, the use of packed-bed reactors could facilitate the use of solid-supported reagents or catalysts, simplifying purification and improving process efficiency. researchgate.net

Automated synthesis platforms can accelerate the exploration of the chemical space around this compound. nih.govnih.govchemspeed.com These systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, enabling the rapid optimization of synthetic routes and the generation of libraries of analogues for biological or materials science applications. nih.govrsc.org The combination of flow chemistry with automated platforms, sometimes referred to as "self-driving laboratories," could enable the on-demand synthesis and testing of new derivatives with minimal human intervention. chemspeed.com

Table 1: Potential Advantages of Flow Chemistry and Automation for this compound Synthesis

FeatureBenefit in Flow Chemistry & AutomationRelevance to this compound
Enhanced Safety Contained system minimizes exposure to hazardous reagents like fluorinating agents. rsc.orgImportant for handling potentially reactive intermediates in fluorination and difluoromethylation reactions.
Precise Control Accurate regulation of temperature, pressure, and stoichiometry leads to higher selectivity and yield. vapourtec.comCrucial for controlling regioselectivity in the functionalization of the naphthalene (B1677914) core.
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production. rsc.orgEnables the production of sufficient quantities for advanced testing and application development.
High-Throughput Screening Rapid optimization of reaction conditions and synthesis of compound libraries. nih.govrsc.orgAccelerates the discovery of new derivatives with desired properties.

Exploration of Novel Catalytic Systems for Transformations Involving the Compound

The development of novel catalytic systems is paramount for unlocking new reactivity and enabling more efficient and selective transformations of this compound.

A key area of future research will be the development of catalysts for the selective C-H functionalization of the naphthalene core. nih.govyoutube.com This would allow for the direct introduction of other functional groups without the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium, nickel, or copper, has shown great promise for the C-H functionalization of arenes and could be adapted for this purpose. nih.govrsc.org Photocatalysis also presents a powerful tool for the difluoromethylation of aromatic compounds under mild conditions and could be explored for further functionalization. nih.govmdpi.comnih.gov

Furthermore, new catalytic methods for the synthesis of the difluoromethyl group itself are of great interest. While methods for introducing the CF₂H group exist, the development of more efficient and versatile catalysts for this transformation remains an active area of research. rsc.org

Table 2: Potential Catalytic Transformations for this compound

TransformationPotential Catalytic SystemDesired Outcome
C-H Arylation Palladium or Nickel catalysts with specific ligands. nih.govrsc.orgSynthesis of biaryl derivatives for applications in materials science or medicinal chemistry.
C-H Amination Copper or Iron catalysts.Introduction of nitrogen-containing functional groups for biological activity.
C-H Borylation Iridium or Rhodium catalysts. youtube.comFormation of versatile boronate ester intermediates for further cross-coupling reactions.
Photoredox Catalysis Organic dyes or iridium complexes. nih.govnih.govMild and selective functionalization under visible light irradiation.

Advanced Characterization Techniques for Unveiling Subtle Structural and Electronic Properties

A deep understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced characterization techniques, particularly in the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, will play a crucial role.

While standard ¹H, ¹³C, and ¹⁹F NMR are routine, advanced multidimensional NMR techniques can provide a wealth of information. numberanalytics.comnumberanalytics.com Techniques such as ¹H-¹⁹F and ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can unambiguously establish through-bond and through-space connectivities, which is vital for confirming the structure of new derivatives. numberanalytics.com Furthermore, ¹⁹F NMR has a large chemical shift dispersion and is highly sensitive to the local electronic environment, making it a powerful probe for studying intermolecular interactions. nih.govrsc.orgresearchgate.net

The electronic properties of fluorinated naphthalenes can be significantly influenced by the position and number of fluorine substituents. nih.govresearchgate.netaip.org Techniques such as UV-Vis and fluorescence spectroscopy, combined with computational studies, can provide insights into the HOMO-LUMO gap and the nature of electronic transitions, which are critical for applications in organic electronics. acs.org

Development of Predictive Models for Reactivity and Selectivity

Computational chemistry is an increasingly powerful tool for predicting the reactivity and selectivity of organic reactions. acs.org The development of accurate predictive models for this compound could significantly accelerate research by allowing for the in silico screening of reaction conditions and the rational design of new derivatives.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate reaction mechanisms. acs.org For example, DFT can be used to calculate the energies of different transition states to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could be developed as more experimental data becomes available. These models use statistical methods to correlate the structural features of molecules with their biological activity or physical properties, providing a valuable tool for drug discovery and materials design.

Collaborative Research Opportunities Across Disciplines in Fluorine Chemistry and Organic Synthesis

The full potential of this compound will only be realized through collaborative efforts that span multiple scientific disciplines. The unique properties imparted by the difluoromethyl and fluoro substituents make this compound a promising candidate for a wide range of applications, necessitating expertise from various fields. rsc.orgman.ac.ukwuxiapptec.com

Collaborations between synthetic organic chemists and medicinal chemists are crucial for the design, synthesis, and biological evaluation of new drug candidates based on this scaffold. murphylab.org The difluoromethyl group is known to act as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, making it an attractive moiety for modulating the pharmacological properties of bioactive molecules. rsc.orgnih.gov

Partnerships with materials scientists could lead to the development of novel organic electronic materials. The introduction of fluorine can significantly impact the electronic properties, crystal packing, and stability of organic semiconductors. mdpi.com Exploring the use of this compound and its derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) is a promising avenue of research.

Interdisciplinary collaborations with research groups specializing in catalysis, computational chemistry, and advanced analytical techniques will also be vital for addressing the fundamental challenges and opportunities outlined in the preceding sections. man.ac.ukuni-wuerzburg.de

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(Difluoromethyl)-7-fluoronaphthalene with high purity?

The synthesis typically involves fluorination and difluoromethylation of naphthalene derivatives. Key methods include:

  • Nucleophilic substitution : Using difluoromethyl halides (e.g., ClCF2_2H) under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or THF .
  • Electrophilic fluorination : Employing Selectfluor® or other fluorinating agents to introduce fluorine at the 7-position, followed by difluoromethylation via radical intermediates .
  • Optimization parameters : Temperature (80–120°C), solvent choice (THF or dichloromethane), and reaction time (12–24 hours) are critical for yields >75% .

Q. How can researchers characterize the molecular structure and electronic properties of this compound?

  • Spectroscopic analysis :
    • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ = -120 to -140 ppm for CF2_2 groups) .
    • X-ray crystallography : Resolves bond lengths (C-F: ~1.34 Å) and dihedral angles, confirming steric effects of the difluoromethyl group .
  • Computational methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~5.2 eV) and electrostatic potential maps to assess reactivity .

Q. What preliminary toxicological assessments are recommended for this compound in laboratory models?

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) in human lung (A549) or liver (HepG2) cell lines at concentrations 1–100 µM .
  • In vivo studies : Acute exposure tests in rodents (oral or inhalation routes) with endpoints like body weight, hepatic enzymes (ALT/AST), and histopathology .
  • Data interpretation : Compare results against structurally similar compounds (e.g., 1-methylnaphthalene) to identify fluorine-specific toxicity patterns .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Steric vs. electronic effects : The difluoromethyl group at position 1 acts as an electron-withdrawing group (EWG), reducing electron density at the 7-fluorine position, which hampers electrophilic substitution but enhances Suzuki-Miyaura coupling yields .
  • Mechanistic insights : Fluorine’s high electronegativity stabilizes transition states in palladium-catalyzed reactions, as shown by kinetic isotope effects (KIE > 1.5) .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

  • Controlled experiments : Vary reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates via LC-MS or in-situ IR .
  • Computational validation : Compare experimental activation energies (ΔG‡) with DFT-predicted pathways to identify dominant mechanisms (e.g., radical vs. ionic pathways) .
  • Literature meta-analysis : Apply ATSDR’s risk-of-bias criteria (Table C-7) to assess study reliability, focusing on dose randomization and allocation concealment .

Q. How can researchers model the environmental fate and degradation pathways of this compound?

  • Degradation studies : Perform photolysis (UV-Vis) and hydrolysis (pH 3–9) to identify breakdown products (e.g., fluorinated quinones) via GC-MS .
  • Partitioning coefficients : Measure log KowK_{\text{ow}} (octanol-water) and KocK_{\text{oc}} (organic carbon) to predict bioaccumulation potential .
  • Environmental monitoring : Use EPA’s TRI Explorer database to track releases and compare with analogous polycyclic aromatic hydrocarbons (PAHs) .

Q. What advanced biomonitoring techniques detect this compound in occupational settings?

  • Biological matrices : Analyze urine or blood samples using LC-HRMS (high-resolution mass spectrometry) with a detection limit of 0.1 ng/mL .
  • Biomarker identification : Target metabolites like 7-fluoro-1-naphthoic acid using isotopic labeling (13C^{13}\text{C}-tracing) .
  • Epidemiological tools : Apply ATSDR’s inclusion criteria (Table B-1) to prioritize studies on respiratory or hepatic effects in exposed populations .

Q. How does the compound’s fluorination pattern affect its interaction with biological targets (e.g., enzymes or receptors)?

  • Structural analogs : Compare with non-fluorinated naphthalenes in enzyme inhibition assays (e.g., cytochrome P450 2E1) to quantify fluorine’s impact on binding affinity (ΔΔG) .
  • Molecular docking : Simulate interactions with proteins (e.g., aryl hydrocarbon receptor) using PDB structures to identify fluorine-specific van der Waals contacts .
  • In vivo pharmacokinetics : Measure bioavailability (AUC) and half-life (t1/2t_{1/2}) in rodent models to assess metabolic stability conferred by fluorine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.